molecular formula C17H19N5O2S2 B2402866 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1206988-32-0

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2402866
CAS No.: 1206988-32-0
M. Wt: 389.49
InChI Key: FSVZYWWRWVLELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound known for its diverse applications in the fields of chemistry, biology, and industry. It is a fine example of modern chemical synthesis, featuring multiple functional groups and heterocyclic structures that contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step procedures. Starting from commercially available precursors, the synthetic route can be divided into the following stages:

  • Formation of the Imidazole Ring: This is often achieved through a reaction between a phenyl derivative and an appropriate amine in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions.

  • Thioether Formation: The imidazole derivative is then reacted with a thioether reagent, often using a base such as sodium hydride or potassium carbonate, to introduce the thioether linkage.

  • Acetamide Formation: Finally, the compound is reacted with a thiadiazole derivative under mild conditions to form the acetamide moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimization of the above-mentioned synthetic routes to maximize yield and purity. Continuous flow reactors, solvent recycling, and automated purification systems are commonly employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, especially at the sulfur atom in the thioether linkage, forming sulfoxides and sulfones under specific conditions.

  • Reduction: Reduction reactions may target the imidazole ring or the acetamide moiety, often using hydrogenation catalysts.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction Reagents: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution Reagents: Halogenated reagents such as bromine or iodine.

Major Products Formed

  • Sulfoxides and Sulfones: From oxidation reactions.

  • Reduced Imidazole Derivatives: From reduction reactions.

  • Functionalized Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide finds applications in various fields:

  • Chemistry: Used as a starting material for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.

  • Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • **2-((1-(2-ethoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

  • **2-((1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

  • **2-((1-(2-chloroethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

What sets 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart from its analogs is the presence of the methoxyethyl group. This functional group can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique and valuable chemical entity.

And there you go. All the intricate details of this compound presented just for you.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-12-20-21-16(26-12)19-15(23)11-25-17-18-10-14(22(17)8-9-24-2)13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVZYWWRWVLELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.